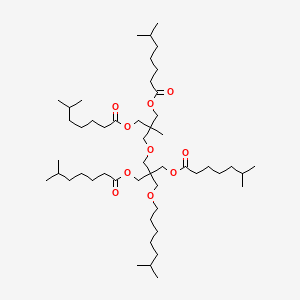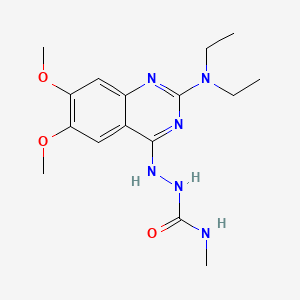
Torrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Torrat is a coordination compound that plays a significant role in various fields of chemistry, biology, and industry. Coordination compounds consist of one or more metals bound to one or more Lewis base ligands. These compounds are essential in many biochemical systems and industrial applications .
Preparation Methods
The synthesis of Torrat involves several methods, including:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the reaction of an organometallic compound with a binary halide.
Oxidation of Alkenes and Alcohols: Alkenes can be oxidized to form 1,2-diols, which are then cleaved to form aldehydes and ketones.
Chemical Reactions Analysis
Torrat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions of this compound can lead to the formation of simpler compounds.
Substitution: this compound can undergo substitution reactions where one ligand is replaced by another. .
Scientific Research Applications
Torrat has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Torrat involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific biochemical effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function .
Comparison with Similar Compounds
Torrat is unique compared to other coordination compounds due to its specific ligand-metal interactions and stability. Similar compounds include:
Hexaminechromium (III) Ion: A coordination complex with six ammonia ligands coordinating a chromium ion.
[PtCl2(NH3)2]: A platinum complex with two chloride and two ammonia ligands.
[Ag(NH3)2]+: A silver complex with two ammonia ligands.
These compounds share similarities in their coordination chemistry but differ in their specific metal-ligand interactions and applications.
Properties
CAS No. |
72416-03-6 |
|---|---|
Molecular Formula |
C28H43ClN4O8S2 |
Molecular Weight |
663.2 g/mol |
IUPAC Name |
6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate |
InChI |
InChI=1S/C17H27NO4.C11H16ClN3O4S2/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h7,10,15,18,20H,8-9H2,1-6H3;4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17) |
InChI Key |
AYEZWNNLBRBUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


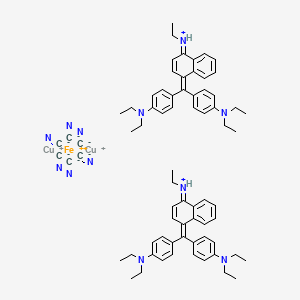
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)

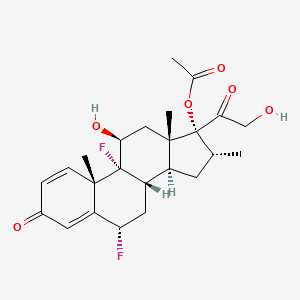
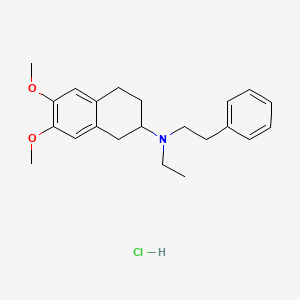
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)
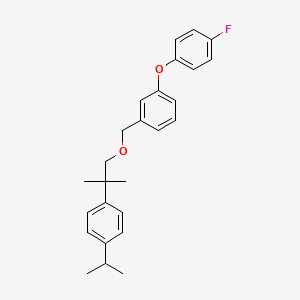


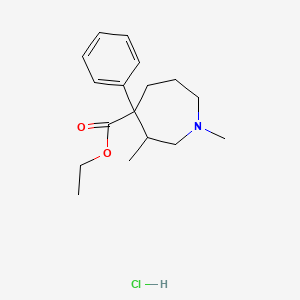
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)
